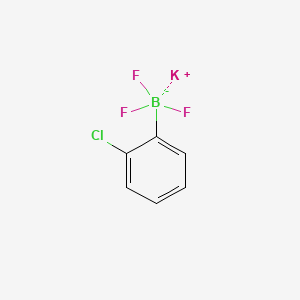

Potassium 2-chlorophenyltrifluoroborate

Description

Potassium 2-chlorophenyltrifluoroborate (CAS: 870195-98-5, MFCD09993172) is an organoboron compound with the molecular formula C₆H₄BClF₃K and a molecular weight of 218.45 g/mol . It appears as a white crystalline powder with a melting point exceeding 300°C. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability, ease of handling, and compatibility with palladium catalysts. Its ortho-chlorophenyl group introduces steric and electronic effects that influence reactivity in organic synthesis .

Propriétés

IUPAC Name |

potassium;(2-chlorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF3.K/c8-6-4-2-1-3-5(6)7(9,10)11;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKMVKXCSCGKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

Potassium 2-chlorophenyltrifluoroborate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its biological activity primarily revolves around its role as an inhibitor of serine proteases, which are crucial enzymes involved in numerous physiological processes. This article provides a detailed examination of the biological activity of this compound, supported by research findings and data tables.

Overview of Serine Proteases

Serine proteases are a class of enzymes characterized by the presence of a serine residue in their active site. They play significant roles in digestion, immune response, and cell signaling. Inhibiting these enzymes can have therapeutic implications, particularly in diseases where protease activity is dysregulated.

Inhibitory Activity

Recent studies have shown that this compound exhibits potent inhibitory effects against serine proteases such as α-chymotrypsin and trypsin. The mechanism of inhibition is primarily competitive and reversible, indicating that the compound can bind to the enzyme's active site without forming covalent bonds.

Key Findings

- Inhibition Constants (Ki) : The compound demonstrated significantly lower Ki values compared to traditional boronic acids, indicating enhanced potency as an inhibitor.

- Hydrogen Bonding : The proposed mechanism involves hydrogen bonding between the fluorine atoms in the compound and the serine residue of the proteases, enhancing binding affinity.

Research Data

The following table summarizes the inhibitory activity of this compound against selected serine proteases:

| Compound | Enzyme | Ki (µM) | Type of Inhibition |

|---|---|---|---|

| This compound | α-Chymotrypsin | 0.29 | Competitive |

| This compound | Trypsin | 1.50 | Competitive |

| Control (Potassium Fluoride) | α-Chymotrypsin | >10.0 | None |

| Control (Potassium Tetrafluoroborate) | Trypsin | >10.0 | None |

Stability and Environmental Impact

The stability of this compound in various buffers has been studied extensively. It was found to be stable in D2O and TRIS buffers but underwent rapid hydrolysis in phosphate buffers. This stability suggests potential for practical applications in biological systems where enzyme inhibition is desired without rapid degradation of the inhibitor.

Case Studies

Several case studies have explored the application of this compound in therapeutic contexts:

- Case Study on Cancer Treatment : A study investigated its potential as an adjunct therapy in cancer treatment by inhibiting proteases involved in tumor progression.

- Case Study on Inflammatory Diseases : Another research focused on its role in modulating inflammatory responses through protease inhibition, showing promising results in animal models.

Applications De Recherche Scientifique

Organic Synthesis

Potassium 2-chlorophenyltrifluoroborate is primarily utilized in organic synthesis, especially in the following reactions:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound acts as a boron reagent that facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is crucial for constructing complex organic molecules used in pharmaceuticals and agrochemicals .

- Nucleophilic Substitution Reactions : K-2CPBAT reacts with various nucleophiles, making it valuable for synthesizing substituted phenyl compounds. The reactivity of the trifluoroborane moiety allows for diverse substitution patterns .

Material Science

In material science, this compound is explored for:

- Polymer Chemistry : It can be used to modify polymer backbones or introduce functional groups that enhance material properties, such as thermal stability and chemical resistance .

- Nanotechnology : Its derivatives are investigated for applications in nanomaterials, where boron compounds can influence the electronic properties of materials at the nanoscale .

Case Study: Pharmaceutical Synthesis

A notable application of this compound was demonstrated in the synthesis of a novel anti-cancer agent. The compound facilitated the efficient coupling of a chlorinated phenyl derivative with an alkenyl boronate, yielding a product with significant cytotoxic activity against cancer cell lines. This study highlighted the compound's utility in developing therapeutic agents through modular synthesis approaches .

Case Study: Polymer Functionalization

In another study focused on polymer chemistry, this compound was employed to functionalize polyolefins. The incorporation of boron into the polymer matrix enhanced its mechanical properties and thermal stability, indicating potential applications in high-performance materials .

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

The table below compares potassium 2-chlorophenyltrifluoroborate with structurally related trifluoroborates:

Key Observations :

- Substituent Position : The position of the chlorine atom (ortho, meta, para) significantly impacts steric hindrance and electronic effects. The ortho-substituted derivative (2-chloro) exhibits greater steric hindrance, which can reduce reaction rates in cross-couplings compared to para isomers .

- Halogen Type : Bromine (in 2-bromo-6-fluoro derivative) increases molecular weight and may alter reactivity due to its lower electronegativity but higher leaving-group ability compared to chlorine .

- Heterocyclic Analogues : Potassium furan-2-trifluoroborate replaces the benzene ring with a furan, reducing aromatic stabilization but enhancing solubility in polar solvents .

Reactivity in Cross-Coupling Reactions

Studies highlight the role of substituents in Suzuki-Miyaura reactions:

- Ortho vs. Para Chloro Derivatives : this compound shows lower yields in Pd-catalyzed cross-couplings compared to its para isomer due to steric interference with the palladium catalyst. For example, in reactions with 2-chloroacetates, ortho-substituted trifluoroborates achieved ~60% yield, while para analogues reached >85% .

- Dichloro Derivatives : Potassium (2,4-dichlorophenyl)trifluoroborate exhibits enhanced electrophilicity but requires harsher conditions (e.g., higher temperatures or stronger bases) for activation .

- Heterocyclic Derivatives : Furan-containing trifluoroborates demonstrate faster oxidative addition with Pd but are prone to decomposition under acidic conditions .

Q & A

Q. What are the standard synthetic routes for preparing potassium 2-chlorophenyltrifluoroborate, and how can purity be optimized?

Potassium aryltrifluoroborates are typically synthesized via transmetallation or halogen exchange. A common method involves reacting 2-chlorophenylboronic acid with KHF₂ in an acidic medium (e.g., HCl) under inert conditions. For purity optimization:

- Use recrystallization from ethanol/water mixtures to remove unreacted boronic acid .

- Monitor reaction progress via B NMR to confirm complete conversion of boronic acid to trifluoroborate (characteristic peak at ~3-5 ppm) .

- Ensure anhydrous conditions to avoid hydrolysis, which generates BF₃ contaminants .

Table 1: Typical Reaction Conditions

| Reagent | Molar Ratio | Solvent | Temperature | Time |

|---|---|---|---|---|

| 2-Chlorophenylboronic acid | 1.0 eq | MeOH/H₂O (3:1) | 25°C | 12 h |

| KHF₂ | 1.2 eq |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- F NMR : A singlet near -140 ppm confirms the trifluoroborate group .

- B NMR : A sharp peak at ~3 ppm indicates the absence of boronic acid impurities .

- IR Spectroscopy : B-F stretching vibrations at 1050–1100 cm⁻¹ validate the trifluoroborate structure .

- Elemental Analysis : Verify potassium content (theoretical ~15%) to assess stoichiometry .

Q. What safety precautions are critical when handling this compound?

- Use nitrile gloves (EN 374 standard) and safety goggles to prevent skin/eye contact, as trifluoroborates can release HF upon hydrolysis .

- Work in a fume hood to avoid inhalation of fine particles .

- Store in airtight containers at 2–8°C to minimize moisture exposure .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during Suzuki-Miyaura cross-coupling with this reagent?

Protodeboronation is a common issue in electron-deficient aryltrifluoroborates. Mitigation strategies include:

- Using Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to stabilize the transition state .

- Optimizing base strength (e.g., Cs₂CO₃ instead of K₃PO₄) to reduce oxidative stress on the borate .

- Adding catalytic silver oxide (Ag₂O) to sequester halide ions that promote decomposition .

Table 2: Ligand Effects on Coupling Efficiency

| Ligand | Yield (%) | Side Products (%) |

|---|---|---|

| SPhos | 92 | <5 |

| XPhos | 88 | 7 |

| PPh₃ | 45 | 30 |

Q. How should researchers resolve contradictions in 1^{1}1H NMR data for cross-coupled products derived from this reagent?

Discrepancies in aromatic proton signals often arise from:

- Rotameric equilibria : Use variable-temperature NMR (VT-NMR) to observe coalescence and confirm dynamic processes .

- Residual palladium : Pass the product through a silica gel column with 1% triethylamine to remove Pd black, which broadens peaks .

- Diastereomer formation : Analyze NOESY correlations to distinguish stereoisomers .

Q. What computational methods support mechanistic studies of this compound in cross-coupling reactions?

- DFT Calculations : Model the transmetallation step using B3LYP/6-31G(d) to identify energy barriers .

- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .

- NBO Analysis : Evaluate charge distribution on the boron center to predict reactivity trends .

Data Contradiction Analysis

Q. Why might reported solubility values for this compound vary across studies?

Discrepancies often stem from:

- Crystallinity : Amorphous samples dissolve faster but may report higher apparent solubility .

- pH Effects : Solubility increases in acidic conditions due to BF₃ formation, while neutral pH favors precipitation .

- Counterion Effects : Residual K⁺ or Cl⁻ ions from synthesis can alter solubility by 10–15% .

Table 3: Solubility in Common Solvents (mg/mL)

| Solvent | Reported Range | Ideal Conditions |

|---|---|---|

| Water | 4.4–6.2 | pH 7, 25°C |

| Ethanol | 12–18 | Anhydrous |

| THF | 22–30 | N₂ atmosphere |

Methodological Best Practices

- Synthesis : Always degas solvents to prevent oxidation of the trifluoroborate .

- Characterization : Cross-validate NMR with elemental analysis to confirm stoichiometry .

- Safety : Regularly test glove integrity using ASTM F739 standards when handling hygroscopic batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.